Methyl 1-methyl-2-thioxo-1,2-dihydro-3-pyridinecarboxylate
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Overview
Description
Methyl 1-methyl-2-thioxo-1,2-dihydro-3-pyridinecarboxylate is a heterocyclic compound with a unique structure that includes a thioxo group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-2-thioxo-1,2-dihydro-3-pyridinecarboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a pyridine derivative with a thioxo compound in the presence of a methylating agent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium acetate (NaOAc) and tin(II) chloride (SnCl2) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-2-thioxo-1,2-dihydro-3-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methyl and thioxo groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives with altered electronic properties.
Scientific Research Applications
Methyl 1-methyl-2-thioxo-1,2-dihydro-3-pyridinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which Methyl 1-methyl-2-thioxo-1,2-dihydro-3-pyridinecarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the pyridine ring can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: These compounds share the thioxo group and have similar biological activities.
Indole derivatives: These compounds have a similar heterocyclic structure and are used in various therapeutic applications.
Imidazole derivatives: These compounds also contain nitrogen in their ring structure and are known for their diverse biological activities .
Uniqueness
Methyl 1-methyl-2-thioxo-1,2-dihydro-3-pyridinecarboxylate is unique due to its combination of a thioxo group and a pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and studying complex biological systems.
Properties
IUPAC Name |
methyl 1-methyl-2-sulfanylidenepyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-9-5-3-4-6(7(9)12)8(10)11-2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBUKNMIVNXZPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=S)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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